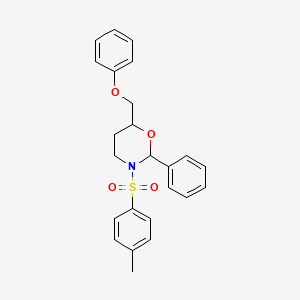
Tetrahydro-3-((4-methylphenyl)sulfonyl)-6-(phenoxymethyl)-2-phenyl-2H-1,3-oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-3-((4-methylphenyl)sulfonyl)-6-(phenoxymethyl)-2-phenyl-2H-1,3-oxazine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tetrahydro-oxazine ring, a sulfonyl group attached to a methylphenyl moiety, and a phenoxymethyl group. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-3-((4-methylphenyl)sulfonyl)-6-(phenoxymethyl)-2-phenyl-2H-1,3-oxazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazine Ring: The oxazine ring is formed through a cyclization reaction involving an appropriate precursor.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base.
Attachment of the Phenoxymethyl Group: The phenoxymethyl group is attached through an etherification reaction, often using phenol derivatives and suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydro-3-((4-methylphenyl)sulfonyl)-6-(phenoxymethyl)-2-phenyl-2H-1,3-oxazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous conditions.
Substitution: Reagents for substitution reactions include halides, acids, and bases, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Tetrahydro-3-((4-methylphenyl)sulfonyl)-6-(phenoxymethyl)-2-phenyl-2H-1,3-oxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Tetrahydro-3-((4-methylphenyl)sulfonyl)-6-(phenoxymethyl)-2-phenyl-2H-1,3-oxazine involves its interaction with specific molecular targets and pathways. The sulfonyl group and oxazine ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-methylphenyl)sulfonyl-1,2,4,5-tetrahydro-3-benzazepine
- N-(4-methylphenyl)tetrahydro-3-thiophenamine 1,1-dioxide
Uniqueness
Tetrahydro-3-((4-methylphenyl)sulfonyl)-6-(phenoxymethyl)-2-phenyl-2H-1,3-oxazine stands out due to its unique combination of functional groups and structural features. The presence of both a sulfonyl group and an oxazine ring, along with the phenoxymethyl and phenyl groups, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Propiedades
Número CAS |
40798-80-9 |
|---|---|
Fórmula molecular |
C24H25NO4S |
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)sulfonyl-6-(phenoxymethyl)-2-phenyl-1,3-oxazinane |
InChI |
InChI=1S/C24H25NO4S/c1-19-12-14-23(15-13-19)30(26,27)25-17-16-22(18-28-21-10-6-3-7-11-21)29-24(25)20-8-4-2-5-9-20/h2-15,22,24H,16-18H2,1H3 |
Clave InChI |
NWMMRRIBASSXNU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(OC2C3=CC=CC=C3)COC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



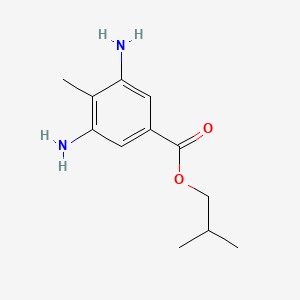
![4-[(4-Aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol](/img/structure/B14667726.png)
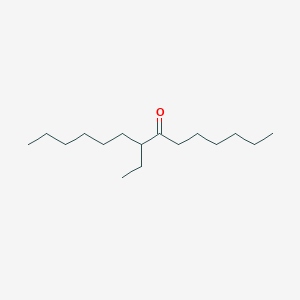
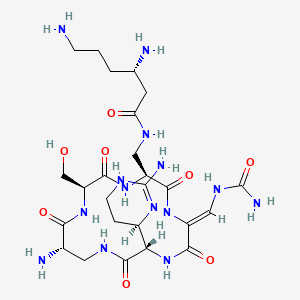
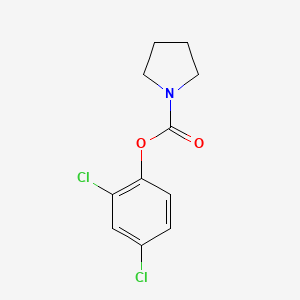
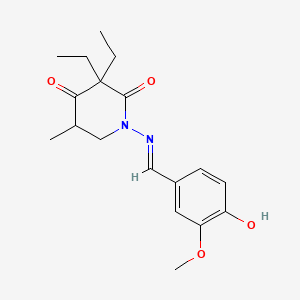

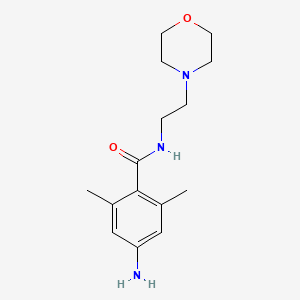
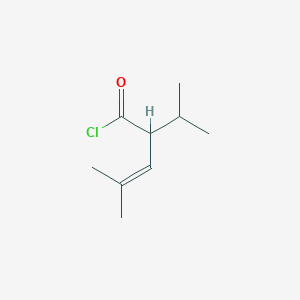


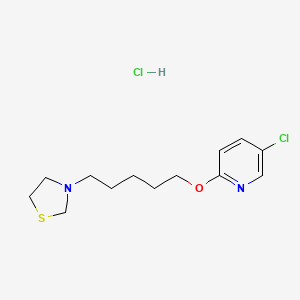
![(7R,8R)-2-benzoyl-8-chloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667796.png)
